molecular formula C36H25B B1610602 1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene CAS No. 330649-92-8

1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene

Cat. No.: B1610602
CAS No.: 330649-92-8
M. Wt: 537.5 g/mol
InChI Key: KPIAFPKHDTZGQA-UHFFFAOYSA-N
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Description

1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- is a compound with the molecular formula C30H21Br It is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- typically involves the bromination of terphenyl derivatives. One common method is the bromination of 1,1’:2’,1’'-terphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- .

Chemical Reactions Analysis

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- involves its interaction with various molecular targets and pathways. The bromine and phenyl groups can influence the compound’s reactivity and binding affinity to specific targets. For example, in organic electronics, the compound’s structure allows it to participate in charge transport and light-emitting processes .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1’3’,1’'-terphenyl: Another brominated terphenyl derivative with different substitution patterns.

    4,4’'-Dibromo-p-terphenyl: A compound with two bromine atoms at different positions on the terphenyl structure.

    4-Bromo-5’‘-phenyl-1,1’3’‘,1’‘’-terphenyl: A derivative with additional phenyl groups.

Uniqueness

1,1’:2’,1’‘-Terphenyl, 4-bromo-3’,4’,5’-triphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2,3,4,5-tetraphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H25Br/c37-31-23-21-27(22-24-31)33-25-32(26-13-5-1-6-14-26)34(28-15-7-2-8-16-28)36(30-19-11-4-12-20-30)35(33)29-17-9-3-10-18-29/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIAFPKHDTZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479688
Record name 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330649-92-8
Record name 1,1':2',1''-Terphenyl, 4-bromo-3',4',5'-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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